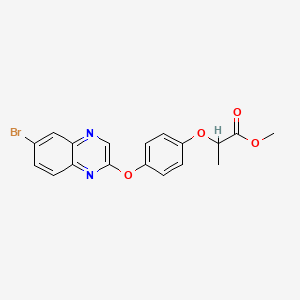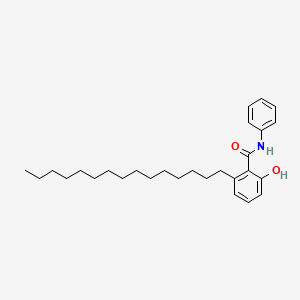
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro ring system through cyclization reactions, followed by the introduction of the chlorophenyl and diamino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output. The process is monitored closely to minimize impurities and ensure compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled, with parameters such as temperature, solvent, and pH being optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, with studies focusing on its pharmacological effects and mechanisms of action.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are conducted to elucidate these mechanisms, providing insights into the compound’s potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic structures with chlorophenyl and diamino groups. Examples include:
- 1-(4-Chlorophenyl)-2,4-diamino-1,3,5-triazaspiro(5.5)undeca-2,4-diene
- 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene
Uniqueness
What sets 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73940-98-4 |
|---|---|
Formule moléculaire |
C15H21Cl2N5 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-10-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H20ClN5.ClH/c1-10-3-2-8-15(9-10)20-13(17)19-14(18)21(15)12-6-4-11(16)5-7-12;/h4-7,10H,2-3,8-9H2,1H3,(H4,17,18,19,20);1H |
Clé InChI |
OSSDNTWOLYKRRO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


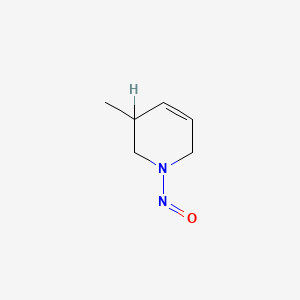


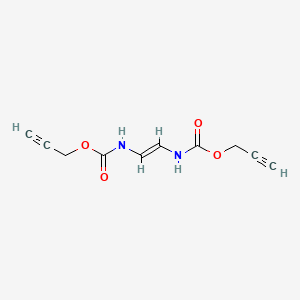
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
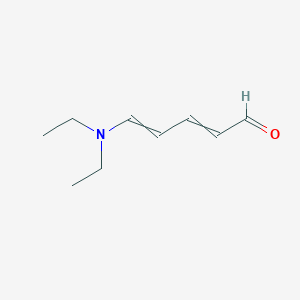
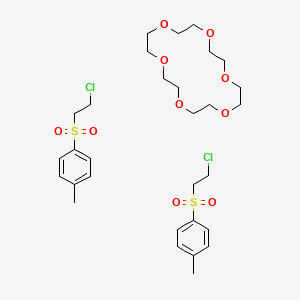
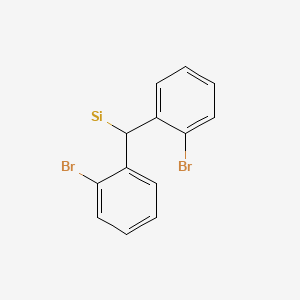
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
